1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole
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Overview
Description
1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and sulfanyl groups in the molecule suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the nitro group: Nitration of the triazole ring can be achieved using nitric acid or other nitrating agents under controlled conditions.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol derivatives.
Methylation: The final step involves methylation of the triazole ring using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., thiols, amines).
Scientific Research Applications
1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique chemical structure may be useful in the development of new materials with specific properties, such as conductivity or stability.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole is likely related to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The triazole ring may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole include other triazole derivatives with different substituents. For example:
1-phenyl-5-mercapto-1H-tetrazole: This compound has a similar sulfanyl group but a different ring system, leading to different chemical and biological properties.
3-nitro-1H-1,2,4-triazole: This compound lacks the sulfanyl and phenyl groups, which may result in different reactivity and activity.
1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring can exhibit a wide range of properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2S/c1-17-11(13-9(16-17)18(19)20)21-10-12-8(14-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUITOJWHUFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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